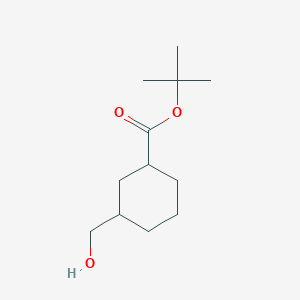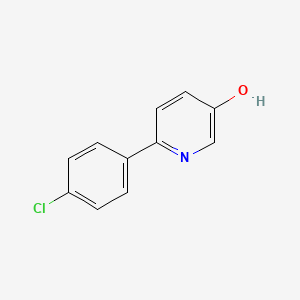
6-(4-Chlorophenyl)pyridin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
There are several papers discussing the synthesis of compounds similar to “6-(4-Chlorophenyl)pyridin-3-ol”. For instance, one study describes the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity . Another paper discusses the synthesis of novel 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles .Molecular Structure Analysis
The molecular structure of “6-(4-Chlorophenyl)pyridin-3-ol” can be viewed interactively . The IUPAC Standard InChI is InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H, (H,6,7) .Chemical Reactions Analysis
Pyridinols, such as “6-(4-Chlorophenyl)pyridin-3-ol”, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antimicrobial Activity
6-(4-Chlorophenyl)pyridin-3-ol and its derivatives are the focus of research due to their promising molecular structure, which has been studied through spectroscopic, quantum chemical, topological, and molecular docking analyses. These compounds demonstrate significant antimicrobial activities, with molecular docking simulations highlighting their potential as antibacterial and antifungal agents. For example, the study of CPPPM molecule, which shares structural similarities with 6-(4-Chlorophenyl)pyridin-3-ol, shows notable antibacterial and antifungal effects, underscoring the antimicrobial potential of such compounds (Sivakumar et al., 2021).
Inhibitor Capacity Against SARS-CoV2
Research has also explored the inhibitor capacity of chlorophenyl pyridine derivatives against the main protease of SARS-CoV2, indicating their potential application in combating COVID-19. The synthesis and molecular docking studies of such compounds, including CCPEHP, have shown strong binding affinity to COVID-19's main protease, suggesting their utility in viral inhibition (Topal et al., 2021).
Optoelectronic Device Fabrications
The electronic and optical properties of 6-(4-Chlorophenyl)pyridin-3-ol derivatives have been assessed for their potential in optoelectronic device fabrication. Studies focusing on the electrooptic properties of these compounds reveal that they possess superior properties, such as high second and third harmonic generation values, making them suitable for use in optoelectronic devices (Shkir et al., 2018).
Corrosion Inhibition
The derivatives of 6-(4-Chlorophenyl)pyridin-3-ol have shown impressive performance as corrosion inhibitors for mild steel in acidic environments. This application is critical for protecting industrial infrastructure against corrosion, highlighting the compound's versatility beyond biomedical applications (Saady et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, such as pyrazole-bearing compounds, have been shown to interact with their targets in a way that results in significant antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Related compounds have been shown to have significant antileishmanial and antimalarial activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVPOWERRXXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692506 | |
| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)pyridin-3-ol | |
CAS RN |
1226786-19-1 | |
| Record name | 6-(4-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

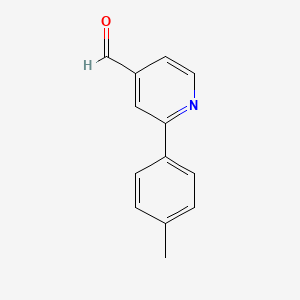
![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)
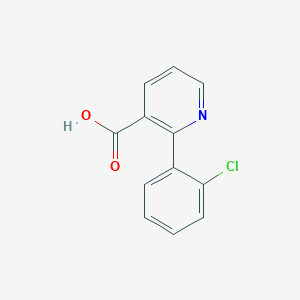
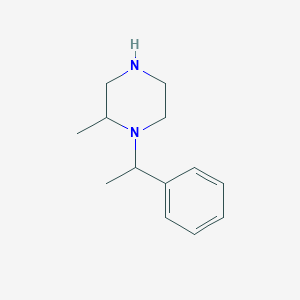
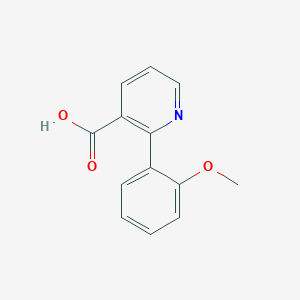
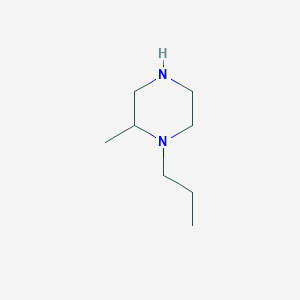
![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)
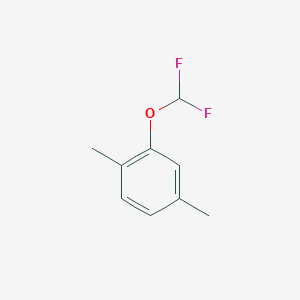

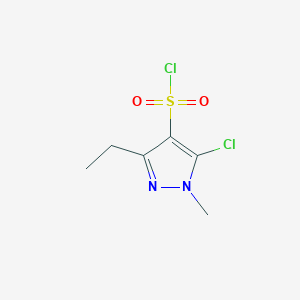
![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)
![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)
